Product packaging for Picropodophyllin(Cat. No.:CAS No. 17434-18-3)

Picropodophyllin

Cat. No.: B173353
CAS No.: 17434-18-3
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-HAEOHBJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Picropodophyllin (PPP), also known as AXL1717 or picropodophyllotoxin, is a cyclolignan alkaloid derived from the mayapple plant (Podophyllum peltatum). It is a selective, non-competitive inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 1 nM . Unlike other tyrosine kinase inhibitors, PPP specifically targets IGF-1R without affecting structurally related receptors such as the insulin receptor (IR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), or epidermal growth factor receptor (EGFR) . Its mechanism involves downregulating IGF-1R expression and inhibiting downstream signaling pathways (e.g., Akt/mTOR), leading to apoptosis and anti-tumor activity in multiple cancer models .

PPP has demonstrated efficacy in preclinical studies against various malignancies, including Ewing’s sarcoma, prostate cancer, and pemetrexed-resistant malignant pleural mesothelioma (MPM). In vivo studies show complete tumor regression in xenograft models at doses of 20 mg/kg . Additionally, PPP exhibits synergistic effects with chemotherapeutic agents like sorafenib in hepatocellular carcinoma .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O8 B173353 Picropodophyllin CAS No. 17434-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-HAEOHBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197245
Record name Picropodophyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-47-4
Record name Picropodophyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picropodophyllin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picropodophyllin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12802
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Picropodophyllin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Picropodophyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICROPODOPHYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F35AOI227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Seven-Step Synthesis from Piperonal

A foundational synthesis of (±)-epi-picropodophyllin was achieved through a seven-step protocol starting from piperonal. The process leverages silene diene intermediates to construct the aryl tetralin lignan lactone backbone. Key steps include:

  • Aldol Condensation : Piperonal undergoes condensation with methyl vinyl ketone in the presence of a Lewis acid catalyst, forming a β-keto ester intermediate.

  • Cyclization : Intramolecular Friedel-Crafts acylation closes the tetralin ring system under acidic conditions.

  • Lactonization : The resultant diol undergoes stereoselective lactonization using p-toluenesulfonic acid (PTSA) to yield the epi-picropodophyllin framework.

This route achieves an overall yield of 12–15%, with stereochemical control at the C-2 and C-3 positions being critical for biological activity.

Analogue Synthesis via Modular Approaches

Modifications to the core structure have enabled the production of this compound analogues with enhanced solubility and target specificity. A patent-pending method employs Suzuki-Miyaura cross-coupling to introduce aryl groups at the C-4 position, yielding derivatives with improved IGF-1R inhibition. For example:

  • C-4 Fluoro Derivative : Treatment of the tetralin intermediate with fluorobenzene boronic acid under palladium catalysis introduces a fluorine atom, enhancing metabolic stability.

Amorphous this compound Formulation

Solvent Evaporation with Hydrophilic Polymers

Amorphous this compound, vital for enhancing bioavailability, is prepared using hydrophilic polymers to stabilize the metastable form. A patented method involves:

  • Co-Dissolution : this compound monohydrate and Hydroxypropylmethyl cellulose (HPMC) are dissolved in acetone and isopropyl alcohol (IPA) at a 1:1 ratio.

  • Solvent Evaporation : Rotary evaporation removes solvents, yielding a glassy solid confirmed as amorphous via X-ray powder diffraction (XRPD).

Table 1: Polymer Ratios and Solvent Systems for Amorphous Forms

ExamplePolymerPolymer:API RatioSolventsXRPD Result
1HPMC E4M1:1Acetone/IPAAmorphous
2PVP K303:1Ethanol/DCMAmorphous
3HPMC/PVP2:1Acetone/DCMAmorphous

Stability and Drug Product Formulation

Amorphous this compound exhibits superior chemical stability compared to crystalline forms. Accelerated stability studies (40°C/75% RH) show:

  • No Degradation : Drug products (DP11A) retained >98% purity after 6 months, with no detectable podophyllotoxin or podophyllic acid byproducts.

  • Capsule Formulation : Amorphous API blended with microcrystalline cellulose (MCC) and magnesium stearate is encapsulated in size 0 or 1 capsules, achieving doses of 25–50 mg/capsule.

Large-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and reduce reaction times. Key parameters include:

  • Residence Time : 20 minutes for the cyclization step at 80°C.

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂ for cross-coupling reactions, minimizing metal contamination.

Crystallization Control

Seeded crystallization in ethyl acetate/hexane mixtures (3:7 v/v) yields this compound monohydrate with >99% enantiomeric excess (ee). Process analytical technology (PAT) monitors particle size distribution (PSD) to ensure batch consistency.

Quality Control and Analytical Characterization

Spectroscopic Methods

  • XRPD : Amorphous forms show a halo pattern, while crystalline forms exhibit sharp peaks at 2θ = 12.5°, 15.8°, and 24.3°.

  • HPLC-UV : Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water (55:45) eluent resolve this compound from degradation products (LOD: 0.1 µg/mL).

Table 2: Key Analytical Parameters

ParameterMethodSpecification
PurityHPLC-UV≥98% area
Residual SolventsGC-FID<500 ppm (acetone)
Water ContentKarl Fischer≤2.0% w/w

Chemical Reactions Analysis

Purification via Complexation Reactions

PPP isolation from Podophyllum resin involves solvent extraction and selective crystallization:

  • Complex Formation : PPP forms stable complexes with aromatic compounds (e.g., toluene, pyridine) during purification. This step avoids chromatography, using ethanol-water mixtures for recrystallization .

  • Solvent Systems : Ethanol, chloroform, and toluene are employed to dissolve crude resin, followed by acid/base washing to remove impurities .

Purification Data

MethodSolvent SystemPurity Achieved
Ethanol-Toluene-Water15:5:1 ratio>98.5% PPP
Chloroform Extraction0.4N HCl/0.2N NaOH<0.6% contaminants

Microtubule Dynamics Inhibition

PPP destabilizes microtubules via non-competitive binding, mimicking nocodazole:

  • Spindle Collapse : Live imaging shows PPP reduces spindle-associated tubulin by 40–60% within 10 minutes, increasing soluble tubulin pools .

  • Centrosome Separation Blockade : Prevents bipolar spindle formation, inducing prometaphase arrest (Fig. 5A ).

Comparative Microtubule Effects

AgentMitotic Spindle IntegritySoluble Tubulin Increase
PPPCollapsed60%
NocodazoleCollapsed55%
STLC (Eg5 inhibitor)Intact<5%

Redox Interactions and PI3K/Akt Pathway

PPP induces reactive oxygen species (ROS) accumulation by upregulating NADPH oxidases (NOX1, NOX3) and CYBB . This ROS surge inactivates PI3K/Akt, triggering caspase-independent apoptosis .

ROS Modulation Data

ParameterPPP-Treated CellsControl
NOX1 Expression3.2-fold increase Baseline
PI3K Activity70% reduction Normal

Stereochemical Considerations

As the cis isomer of podophyllotoxin, PPP’s configuration prevents direct tubulin binding but allows selective IGF-1R inhibition (IC₅₀ = 6 nM) . This stereospecificity underlies its reduced toxicity compared to podophyllotoxin .

This synthesis of chemical and mechanistic data highlights PPP’s dual role as a microtubule disruptor and redox modulator, validated through palladium catalysis, complexation chemistry, and cellular studies .

Mechanism of Action

Picropodophyllin exerts its effects primarily by inhibiting the insulin-like growth factor-1 receptor (IGF-1R). This inhibition disrupts the downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are crucial for cell proliferation, survival, and metastasis. By blocking these pathways, this compound induces apoptosis and inhibits tumor growth .

Comparison with Similar Compounds

Table 1: Key Comparisons of Picropodophyllin with Similar Compounds

Parameter This compound (PPP) AG1024 Podophyllotoxin Teprotumumab
Target IGF-1R (non-competitive) IGF-1R (competitive) Microtubules IGF-1R (ligand blocker)
IC50 1 nM >10 μM N/A (microtubule IC50 ≈ 40 nM) N/A (antibody)
Selectivity High (no cross-reactivity) Moderate Low (broad cytotoxicity) High (specific to IGF-1R)
Administration Oral Intravenous Topical Intravenous
Clinical Use Preclinical/Phase II trials Research tool Antiviral/antimitotic Approved (thyroid eye disease)

Table 2: Structural and Functional Comparison

Compound Class Mechanism Key Advantages
This compound Cyclolignan IGF-1R downregulation, apoptosis induction Oral bioavailability, tumor-specific action
AG1024 Tyrophostin analog ATP-competitive IGF-1R inhibition Useful for acute studies
Podophyllotoxin Lignan Microtubule disruption Rapid cytotoxic effects
Teprotumumab Monoclonal antibody Ligand-blocking, receptor inhibition Long-lasting systemic effects

Research Findings and Clinical Implications

  • In Vitro Studies: PPP induces apoptosis in IGF-1R-positive tumor cells and synergizes with sorafenib to suppress hepatocellular carcinoma proliferation .
  • In Vivo Studies: Complete tumor regression was observed in ES-1, BE, and PC3 xenograft models with PPP (20 mg/kg, intraperitoneal) . In pemetrexed-resistant MPM, PPP inhibited growth via IGF-1R and microtubule disruption .
  • Resistance Mechanisms : PPP overcomes resistance to EGFR inhibitors (e.g., cetuximab) by targeting IGF-1R crosstalk .

Discussion

PPP’s unique non-competitive inhibition and selectivity distinguish it from other IGF-1R-targeting agents. While AG1024 and teprotumumab provide alternative approaches, PPP’s oral administration and dual mechanisms (IGF-1R inhibition and microtubule effects) make it versatile for combination therapies .

Biological Activity

Picropodophyllin (PPP) is a cyclolignan compound derived from the podophyllum plant, recognized for its potential as an anticancer agent. Its biological activity primarily revolves around its ability to inhibit the insulin-like growth factor-1 receptor (IGF-1R), leading to various antitumor effects. This article provides a comprehensive overview of the biological activities of PPP, including its mechanisms of action, effects on cell cycle regulation, and findings from relevant case studies.

  • Inhibition of IGF-1R :
    • PPP selectively inhibits IGF-1R without affecting the insulin receptor, which is crucial for cancer cell survival and proliferation. This inhibition leads to decreased phosphorylation of downstream signaling molecules such as AKT and ERK1/2, promoting apoptosis in IGF-1R-positive tumor cells .
  • Cell Cycle Arrest :
    • PPP induces a G2/M phase arrest in cancer cells, characterized by the activation of cyclin-dependent kinase 1 (CDK1). This arrest is accompanied by significant alterations in microtubule dynamics, resulting in prometaphase arrest and features of mitotic catastrophe .
  • Apoptosis Induction :
    • The compound has been shown to enhance apoptosis in various cancer cell lines, including HepG2 and MCF-7, by reducing levels of anti-apoptotic proteins like Mcl-1 and inducing cleavage of PARP .

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)Apoptosis InductionCell Cycle Phase ArrestNotes
HepG20.4YesG2/MIncreased CDK1 activity
MCF-70.4YesG2/MSignificant PARP cleavage
A673 (Ewing's)0.05 - 0.8YesG0/G1Reduced cell viability
U-563MG (GB)10-20 mg/kgYesNot specifiedDramatic tumor regression

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • PPP demonstrated significant tumor regression in NSCLC models, with well-tolerated dosing leading to increased survival rates in treated mice .
  • Glioblastoma :
    • In studies involving glioblastoma xenografts, PPP treatment resulted in notable tumor size reduction and was effective across the blood-brain barrier, indicating its potential for treating central nervous system tumors .
  • Ewing's Sarcoma :
    • Research indicated that PPP inhibited proliferation and induced apoptosis in Ewing's sarcoma cell lines (A673 and SK-ES-1), showcasing its effectiveness against various malignancies .

Clinical Implications

This compound is currently undergoing clinical trials under the designation AXL1717. Early results suggest that it exhibits moderate toxicity while demonstrating promising clinical activity against several cancer types . Its unique mechanism of inhibiting IGF-1R while sparing the insulin receptor positions it as a potentially valuable therapeutic option.

Q & A

Q. What is the molecular mechanism of Picropodophyllin (PPP) in inhibiting IGF-1R, and how does this differ from other tyrosine kinase inhibitors?

this compound selectively inhibits IGF-1R autophosphorylation at nanomolar concentrations (IC50 = 1 nM), disrupting downstream signaling pathways like PI3K/AKT and MAPK, which are critical for tumor cell survival and proliferation . Unlike broad-spectrum kinase inhibitors (e.g., sorafenib), PPP does not affect insulin receptor (IR) or other receptor tyrosine kinases (e.g., EGFR, PDGFR), making it a highly specific therapeutic candidate . Methodologically, target specificity can be validated via in vitro kinase profiling assays and comparative analysis of phosphorylation levels in IGF-1R-positive vs. negative cell lines.

Q. What experimental models are most suitable for evaluating the anti-tumor efficacy of this compound?

In vitro, IGF-1R-overexpressing cancer cell lines (e.g., ES-1, PC3) are ideal for assessing PPP-induced apoptosis via flow cytometry (Annexin V/PI staining) and proliferation assays (MTT/CellTiter-Glo) . In vivo, xenograft models (e.g., 5T33MM myeloma or hepatocellular carcinoma models) treated with PPP (20 mg/kg, intraperitoneal) show complete tumor regression and prolonged survival, providing robust preclinical evidence . Researchers should prioritize models with confirmed IGF-1R dependency to avoid confounding results.

Q. How do pharmacokinetic properties of this compound influence dosing regimens in preclinical studies?

PPP exhibits oral bioavailability and sustained IGF-1R inhibition in murine models, with peak plasma concentrations achieved within 2–4 hours post-administration . Dose optimization requires pharmacokinetic-pharmacodynamic (PK/PD) modeling, including measurements of drug half-life, tissue distribution (e.g., liver vs. tumor), and metabolite analysis via LC-MS/MS.

Q. What are the critical controls for ensuring reproducibility in this compound experiments?

  • Positive controls: IGF-1R agonists (e.g., recombinant IGF-1) to confirm pathway activation.
  • Negative controls: IGF-1R-knockout cell lines or co-treatment with IGF-1R-neutralizing antibodies.
  • Vehicle controls: DMSO solubility and cytotoxicity must be tested at equivalent concentrations .
  • Statistical rigor: Triplicate technical replicates and independent biological repeats (n ≥ 3) to account for batch variability.

Q. How can researchers validate off-target effects of this compound in complex biological systems?

Use high-throughput phosphoproteomics to map global signaling changes post-PPP treatment. Additionally, RNA sequencing (RNA-seq) can identify transcriptional changes unrelated to IGF-1R, while CRISPR-Cas9 screens may reveal synthetic lethal interactions . Cross-reactivity with IR or other kinases should be ruled out via competitive binding assays .

Advanced Research Questions

Q. What methodologies resolve contradictory data on this compound’s synergy with other therapeutics (e.g., sorafenib)?

Contradictory synergy reports (e.g., enhanced efficacy in hepatocellular carcinoma vs. null effects in glioblastoma) may stem from tumor-specific IGF-1R dependency. Researchers should employ combinatorial index (CI) analysis using the Chou-Talalay method, coupled with pathway enrichment analysis (e.g., GSEA) to identify context-dependent signaling crosstalk . Co-culture models (tumor-stromal interactions) and in vivo dual-treatment cohorts can further validate mechanistic synergy.

Q. How can translational challenges in this compound research be addressed, given its narrow therapeutic window in certain cancers?

  • Biomarker-driven trials: Pre-screen patients for IGF-1R overexpression (IHC or RNA-FISH) to enrich responsive cohorts.
  • Nanoparticle delivery: Encapsulation of PPP in lipid-based nanoparticles improves tumor targeting and reduces systemic toxicity, as shown in prostate cancer models .
  • Dose fractionation: Split dosing (e.g., 10 mg/kg twice daily) may mitigate hepatotoxicity observed in prolonged high-dose regimens .

Q. What statistical approaches are optimal for analyzing PPP-induced heterogeneity in tumor regression?

Mixed-effects modeling accounts for intra-tumor variability, while Kaplan-Meier survival analysis with log-rank tests evaluates PPP’s impact on metastasis-free intervals. For single-cell heterogeneity, trajectory inference (e.g., Monocle3) can map PPP-resistant subpopulations .

Q. How do resistance mechanisms to this compound emerge, and what experimental strategies can reverse them?

Resistance is linked to compensatory upregulation of IRS-1 or AKT/mTOR pathways. Combinatorial therapies with mTOR inhibitors (e.g., rapamycin) or IRS-1 siRNA synergize with PPP in resistant models . Longitudinal RNA-seq and ATAC-seq of treated tumors can pinpoint epigenetic drivers of resistance.

Q. What ethical and methodological considerations apply to human trials involving this compound?

  • PICOT framework: Define Population (IGF-1R+ solid tumors), Intervention (PPP monotherapy), Comparison (standard chemotherapy), Outcome (progression-free survival), and Time (12-month follow-up) .
  • Informed consent: Disclose risks of IGF-1R inhibition on glucose metabolism (due to IR homology) .
  • Trial design: Phase Ib dose-escalation with adaptive randomization to balance efficacy and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picropodophyllin
Reactant of Route 2
Reactant of Route 2
Picropodophyllin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.